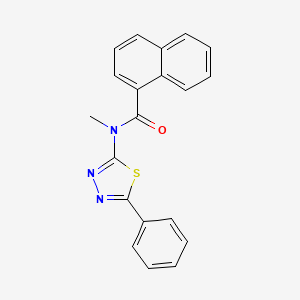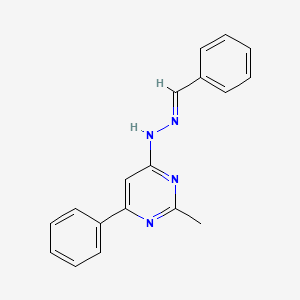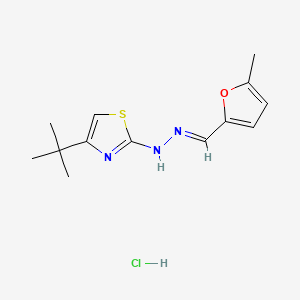
N-methyl-N-(5-phenyl-1,3,4-thiadiazol-2-yl)-1-naphthamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-methyl-N-(5-phenyl-1,3,4-thiadiazol-2-yl)-1-naphthamide is a chemical compound that has gained significant attention in the field of scientific research. This compound is known for its potential applications in various fields, including medicinal chemistry, pharmacology, and biochemistry. The purpose of
Wirkmechanismus
N-methyl-N-(5-phenyl-1,3,4-thiadiazol-2-yl)-1-naphthamide exerts its effects through various mechanisms of action. In anticancer research, this compound has been shown to induce apoptosis in cancer cells by activating the caspase pathway. In analgesic and anti-inflammatory research, it has been shown to inhibit the production of inflammatory mediators such as prostaglandins and leukotrienes. In biochemical research, it has been used as a probe to detect specific enzymes and proteins by binding to their active sites.
Biochemical and Physiological Effects:
N-methyl-N-(5-phenyl-1,3,4-thiadiazol-2-yl)-1-naphthamide has been shown to have various biochemical and physiological effects. In anticancer research, it has been shown to inhibit the growth and proliferation of cancer cells. In analgesic and anti-inflammatory research, it has been shown to reduce pain and inflammation. In biochemical research, it has been used to detect specific enzymes and proteins.
Vorteile Und Einschränkungen Für Laborexperimente
N-methyl-N-(5-phenyl-1,3,4-thiadiazol-2-yl)-1-naphthamide has several advantages and limitations for lab experiments. One of the advantages is that it can be synthesized using a relatively simple method. Another advantage is that it has been extensively studied for its potential applications in various fields of scientific research. One of the limitations is that it can be toxic at high concentrations, which can limit its use in certain experiments. Another limitation is that it can be expensive to synthesize, which can limit its availability for certain experiments.
Zukünftige Richtungen
There are several future directions for the research on N-methyl-N-(5-phenyl-1,3,4-thiadiazol-2-yl)-1-naphthamide. One direction is to investigate its potential use as an anticancer agent in combination with other chemotherapeutic agents. Another direction is to investigate its potential use as an analgesic and anti-inflammatory agent in animal models. Another direction is to investigate its potential use as a probe for the detection of specific enzymes and proteins in various biological samples. Overall, the future research on N-methyl-N-(5-phenyl-1,3,4-thiadiazol-2-yl)-1-naphthamide has the potential to lead to the development of new therapeutic agents and diagnostic tools for various diseases.
In conclusion, N-methyl-N-(5-phenyl-1,3,4-thiadiazol-2-yl)-1-naphthamide is a chemical compound that has gained significant attention in the field of scientific research. This compound has potential applications in various fields, including medicinal chemistry, pharmacology, and biochemistry. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research on this compound has the potential to lead to the development of new therapeutic agents and diagnostic tools for various diseases.
Synthesemethoden
N-methyl-N-(5-phenyl-1,3,4-thiadiazol-2-yl)-1-naphthamide can be synthesized using a variety of methods. One of the most commonly used methods is the reaction of 2-aminobenzenethiol with ethyl chloroacetate, followed by the reaction of the resulting compound with 1-naphthylamine and methyl iodide. Other methods involve the reaction of 2-aminobenzenethiol with various substituted chloroacetic acids, followed by the reaction of the resulting compound with 1-naphthylamine and methyl iodide.
Wissenschaftliche Forschungsanwendungen
N-methyl-N-(5-phenyl-1,3,4-thiadiazol-2-yl)-1-naphthamide has been extensively studied for its potential applications in various fields of scientific research. In medicinal chemistry, this compound has been investigated for its potential use as an anticancer agent. In pharmacology, it has been studied for its potential use as an analgesic and anti-inflammatory agent. In biochemistry, it has been investigated for its potential use as a probe for the detection of specific enzymes and proteins.
Eigenschaften
IUPAC Name |
N-methyl-N-(5-phenyl-1,3,4-thiadiazol-2-yl)naphthalene-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15N3OS/c1-23(20-22-21-18(25-20)15-9-3-2-4-10-15)19(24)17-13-7-11-14-8-5-6-12-16(14)17/h2-13H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PXHROHQPZJGGMK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=NN=C(S1)C2=CC=CC=C2)C(=O)C3=CC=CC4=CC=CC=C43 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-methyl-N-(5-phenyl-1,3,4-thiadiazol-2-yl)naphthalene-1-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-[({[3-(2-furyl)acryloyl]amino}carbonothioyl)amino]-4-methylbenzoic acid](/img/structure/B5693021.png)
![N-({[2-(1-piperidinyl)phenyl]amino}carbonothioyl)-2-thiophenecarboxamide](/img/structure/B5693024.png)

![2-furaldehyde 5H-[1,2,4]triazino[5,6-b]indol-3-ylhydrazone](/img/structure/B5693043.png)


![ethyl [(4-ethoxyphenyl)sulfonyl]carbamate](/img/structure/B5693060.png)



![N-{[(2-hydroxy-5-methylphenyl)amino]carbonothioyl}-4-methylbenzamide](/img/structure/B5693091.png)
![N,N-dimethyl-N'-(1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-1,2-ethanediamine](/img/structure/B5693101.png)